2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
Overview
Description
2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C14H15BrFNO3 and its molecular weight is 344.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.02193 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Building Blocks
Research indicates the significance of fluorinated cyclohexane derivatives, including structures similar to "2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid," in the synthesis of novel organofluorine compounds. These compounds are crucial for tuning pharmacokinetic properties in pharmaceutical and agrochemical discovery programs. A study by Bykova et al. (2018) delves into benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, showcasing the method's potential to access new building blocks for further chemical synthesis. The process involves various reactions including Ritter-type reactions and trans-halogenation, underscoring the versatility of these fluorinated cyclohexanes in organic chemistry (Bykova, Al-Maharik, Slawin, Bühl, Lebl, & O'Hagan, 2018).
Crystallography and Molecular Structure
The structural characterization of cyclohexane derivatives is pivotal in understanding their chemical behavior and potential applications. Studies such as those by Sapnakumari et al. (2014), which investigated the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, provide insight into molecular conformations and interactions. These investigations contribute to the broader knowledge of cyclohexane derivatives' stereochemistry and potential for creating more effective compounds in medicinal chemistry (Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014).
Supramolecular Chemistry
Cyclohexane derivatives play a crucial role in supramolecular chemistry, where their ability to form specific molecular architectures is of interest. The work by Shan, Bond, and Jones (2003) on cyclohexane-1, 3cis, 5cis-tricarboxylic acid co-crystallization with various organic bases highlights the potential of cyclohexane-based compounds to form diverse supramolecular structures. These structures are fundamental in developing new materials with specific functionalities, ranging from catalysis to drug delivery systems (Shan, Bond, & Jones, 2003).
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFNO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRALFTRVPIBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=C(C=C2)Br)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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